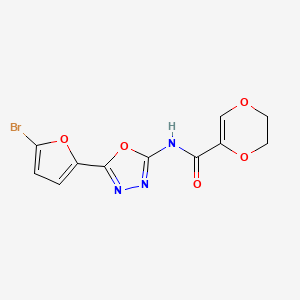

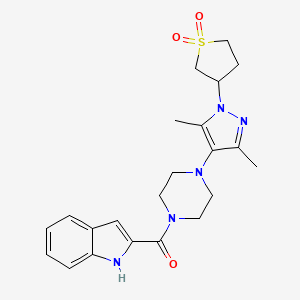

![molecular formula C13H12ClN3O3S B2554155 6-((5-chloro-2-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1448069-17-7](/img/structure/B2554155.png)

6-((5-chloro-2-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including those with sulfonyl groups, has been explored in various studies. One such study describes the oxidation of 6-amino-2-methylthio-4-methoxy- and 4-chloropyrimidines to produce corresponding sulfoxides and sulfones. These compounds were further used to synthesize new pyrimidine derivatives, with their structures confirmed by UV and NMR spectroscopy . Another approach to modifying pyrrolo[2,3-d]pyrimidines involves iridium-catalyzed C–H borylations at the 6-position, followed by Suzuki cross-coupling reactions or other transformations. This method has been used to create biologically relevant 6-arylpyrrolo[2,3-d]pyrimidin-4-amines and pyrrolo[2,3-d]pyrimidin-4-ones .

Molecular Structure Analysis

Spectroscopic techniques such as FT-IR and FT-Raman have been employed to analyze the vibrational spectral properties of pyrimidine derivatives. For instance, a study on 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile used these techniques alongside density functional theory (DFT) to compute the equilibrium geometry and vibrational wave numbers. The study also included an analysis of the molecule's stability through hyperconjugative interactions and charge delocalization using Natural Bond Orbital (NBO) analysis .

Chemical Reactions Analysis

The reactivity of methylsulfinyl and methylsulfonyl functions in pyrimidine derivatives towards nucleophiles has been investigated, leading to the synthesis of new compounds. The study of these reactions is crucial for understanding the chemical behavior of pyrimidine sulfones and their potential applications . Additionally, the borylation and subsequent cross-coupling reactions of pyrrolo[2,3-d]pyrimidines have been shown to yield various substituted derivatives, indicating a versatile method for chemical modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be inferred from their molecular structure. The NBO analysis provides insights into the molecule's stability and charge distribution, which are important for understanding its reactivity and interactions with other molecules. The theoretical prediction of nonlinear optical behavior and the molecular electrostatic potential (MEP) analysis further contribute to the understanding of the compound's properties. For example, the MEP analysis of a specific pyrimidine derivative revealed the distribution of negative and positive charges across different regions of the molecule, which can influence its reactivity and biological activity .

Mechanism of Action

properties

IUPAC Name |

6-(5-chloro-2-methoxyphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O3S/c1-20-12-3-2-10(14)4-13(12)21(18,19)17-6-9-5-15-8-16-11(9)7-17/h2-5,8H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLKSTTPYCJUIRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CC3=CN=CN=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-((5-chloro-2-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,7-Difluoro-2-azaspiro[4.4]nonane](/img/structure/B2554073.png)

![methyl 6-benzyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2554081.png)

![7-chloro-N-(3,4-dimethylphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2554083.png)

![N1-(sec-butyl)-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2554085.png)

![N-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2554089.png)

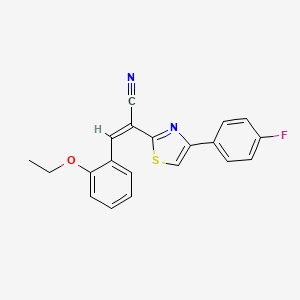

![5-(2,5-dimethylbenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2554090.png)

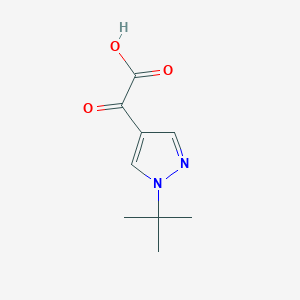

![(E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2554092.png)

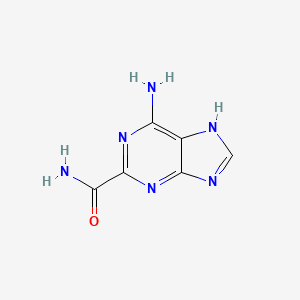

![2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetic acid](/img/structure/B2554093.png)